(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Descripción
Propiedades
IUPAC Name |
3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)17-3-1-2-4-18(17)25-19(27)26-13-5-6-14(26)12-16(11-13)28-15-7-9-24-10-8-15/h1-4,7-10,13-14,16H,5-6,11-12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZAZHFFMDUPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3C(F)(F)F)OC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo[3.2.1]octane family, which has garnered attention due to its potential pharmacological applications, particularly in the context of neurological and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈F₃N₃O₂
- Molecular Weight : 380.36 g/mol
- CAS Number : 1315355-93-1
This compound features a pyridine moiety and a trifluoromethyl group, which are critical for its biological activity.
Research indicates that compounds within the azabicyclo[3.2.1]octane class may interact with various biological targets, including enzymes involved in the endocannabinoid system. Specifically, studies have shown that similar compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties .
Inhibition of NAAA
The inhibition of NAAA leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation. For instance, a related pyrazole derivative demonstrated an IC₅₀ value of 0.042 μM against human NAAA, indicating potent inhibitory activity .
In Vitro Studies
In vitro assays have shown that (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits significant biological activity:
- Selectivity : The compound has been reported to selectively inhibit human FAAH and acid ceramidase with minimal off-target effects.
- Potency : Preliminary data suggest that this compound may exhibit low micromolar activity against its intended targets.
Case Studies
A study involving a series of azabicyclo[3.2.1]octane derivatives revealed that modifications to the pyridine ring significantly affected biological potency and selectivity . The structure-activity relationship highlighted that specific substitutions could enhance NAAA inhibition while maintaining favorable pharmacokinetic properties.
Data Tables
| Compound | Target | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| Compound A | NAAA | 0.042 | High |
| Compound B | FAAH | 0.065 | Moderate |
| (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | NAAA | TBD | TBD |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Structural Differences
The following table highlights critical distinctions between the target compound and its analogs:
Pharmacological Implications
A. Substituent Effects
- Pyridinyloxy vs. Sulfonyl Groups: The target compound’s ether linkage (vs. Sulfonyl groups may improve binding affinity through stronger hydrogen bonding .
- Aromatic Substitution Patterns: The 2-(trifluoromethyl)phenyl group (meta-substituted) in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., ). Para-substitution often enhances receptor fit in cannabinoid ligands, suggesting meta-substitution may alter selectivity .
B. Stereochemical Influence
The (1R,5S) configuration imposes a specific spatial arrangement, critical for GPCR interactions. For example, RTI-371’s (1R,2S,3S,5S) stereochemistry is essential for CB1 receptor antagonism . Deviations in stereochemistry (e.g., ’s (1R,5S,8R) configuration) may disrupt binding.
C. Functional Group Modifications
Q & A
Q. What are the key structural features of (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how do they influence its pharmacological potential?
The compound features a bicyclo[3.2.1]octane core, a pyridinyloxy substituent at position 3, and a 2-(trifluoromethyl)phenyl carboxamide group. The bicyclic structure enhances rigidity, potentially improving target binding selectivity, while the trifluoromethyl group increases lipophilicity and metabolic stability. Pyridine moieties are known to engage in hydrogen bonding or π-π stacking with biological targets, suggesting interactions with enzymes or receptors like kinases or GPCRs .
Q. What experimental methods are recommended for synthesizing this compound, and what are common optimization challenges?
Synthesis typically involves:
- Step 1 : Construction of the bicyclo[3.2.1]octane scaffold via cyclization reactions (e.g., intramolecular aldol or Mannich reactions).
- Step 2 : Introduction of the pyridin-4-yloxy group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Carboxamide formation using activated carbonyl intermediates (e.g., EDCI/HOBt coupling). Key challenges include maintaining stereochemical integrity (critical for the 1R,5S configuration) and optimizing reaction yields for the trifluoromethylphenyl group, which may require inert conditions due to its electron-withdrawing nature .
Q. How should researchers validate the purity and structural identity of this compound?
Standard protocols include:
- Chromatography : HPLC with UV detection (≥95% purity threshold).
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry; HRMS for molecular weight verification.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., as in for analogous compounds) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory pharmacological data across structurally similar bicyclic carboxamides?
Contradictions (e.g., varying IC values in kinase assays) may arise from:
- Substituent effects : Compare analogs (Table 1) to isolate the impact of the pyridinyloxy vs. methylthio or dimethoxyphenyl groups.
- Assay conditions : Validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Target promiscuity : Perform off-target profiling via chemoproteomics.
Table 1 : Pharmacological Comparison of Bicyclic Carboxamides
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- SAR analysis : Corrogate substituent electronic profiles (Hammett constants) with activity data. For example, the trifluoromethyl group’s -I effect may enhance binding entropy by displacing ordered water molecules .
Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential in neurological disorders?
- In vitro : Primary neuron cultures for neuroprotection assays (e.g., glutamate-induced toxicity).
- In vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) or depression (forced swim test). Dose-response studies should monitor pharmacokinetics (e.g., brain-plasma ratio via LC-MS) due to the compound’s high logP (~3.5) .
Methodological Notes
- Avoiding pitfalls : Ensure chiral purity via chiral HPLC or asymmetric synthesis to prevent confounding bioactivity results.
- Data reproducibility : Replicate key pharmacological assays across ≥3 independent experiments with blinded analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
